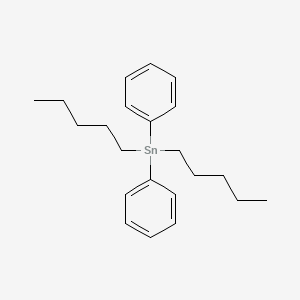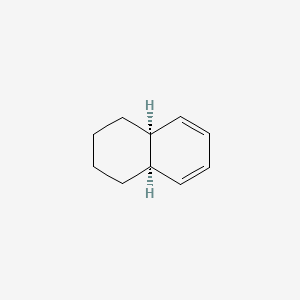
Dysprosium--palladium (5/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–palladium (5/2) is a compound that combines the rare-earth element dysprosium with the transition metal palladium Dysprosium is known for its unique magnetic and optical properties, while palladium is widely used in catalysis and electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–palladium (5/2) can be achieved through various methods, including chemical vapor deposition, co-precipitation, and solid-state reactions. One common method involves the reduction of dysprosium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of dysprosium–palladium (5/2) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. Techniques such as arc melting and induction melting are commonly used to produce large quantities of the compound. These methods allow for precise control over the composition and properties of the material.
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium–palladium (5/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound from its oxides. Substitution reactions involve the replacement of one or more ligands in the compound with other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–palladium (5/2) include hydrogen gas, oxygen, and various acids and bases. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions. For example, the reduction of dysprosium–palladium (5/2) with hydrogen gas is typically carried out at high temperatures to ensure complete reduction.
Major Products Formed: The major products formed from the reactions of dysprosium–palladium (5/2) depend on the specific reaction conditions and reagents used. Oxidation reactions typically produce dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound. Substitution reactions can yield a variety of products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Dysprosium–palladium (5/2) has a wide range of scientific research applications due to its unique properties. In chemistry, the compound is used as a catalyst in various reactions, including hydrogenation and carbon-carbon coupling reactions. In biology, dysprosium–palladium (5/2) is being investigated for its potential use in imaging and diagnostic applications due to its magnetic properties. In medicine, the compound is being explored for its potential use in targeted drug delivery and cancer therapy. In industry, dysprosium–palladium (5/2) is used in the production of high-performance magnets and electronic components.
Mécanisme D'action
The mechanism of action of dysprosium–palladium (5/2) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In biological applications, the magnetic properties of dysprosium–palladium (5/2) allow it to be used in imaging and diagnostic techniques, where it interacts with magnetic fields to produce contrast images. In medical applications, the compound can be functionalized with targeting molecules to selectively bind to cancer cells and deliver therapeutic agents.
Comparaison Avec Des Composés Similaires
Dysprosium–palladium (5/2) can be compared with other similar compounds, such as dysprosium–nickel (5/2) and dysprosium–cobalt (5/2). While all these compounds share similar magnetic properties due to the presence of dysprosium, the choice of transition metal (palladium, nickel, or cobalt) can significantly influence their catalytic and electronic properties. For example, dysprosium–palladium (5/2) is particularly effective in catalytic hydrogenation reactions, while dysprosium–nickel (5/2) and dysprosium–cobalt (5/2) may be more suitable for other types of catalytic processes.
Similar Compounds
- Dysprosium–nickel (5/2)
- Dysprosium–cobalt (5/2)
- Dysprosium–iron (5/2)
- Dysprosium–platinum (5/2)
These compounds share similar properties with dysprosium–palladium (5/2) but differ in their specific applications and performance characteristics.
Propriétés
Numéro CAS |
12060-88-7 |
|---|---|
Formule moléculaire |
Dy5Pd2 |
Poids moléculaire |
1025.3 g/mol |
Nom IUPAC |
dysprosium;palladium |
InChI |
InChI=1S/5Dy.2Pd |
Clé InChI |
BBBDTHDQQRAOFV-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Dy].[Dy].[Dy].[Dy].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


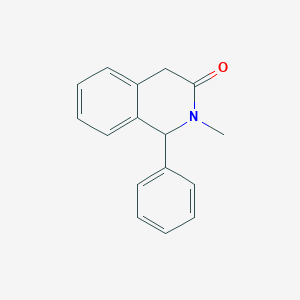
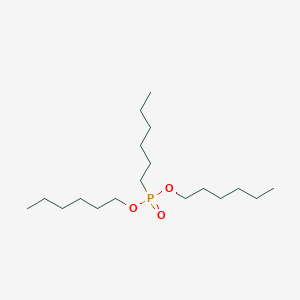
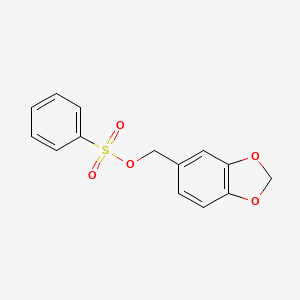

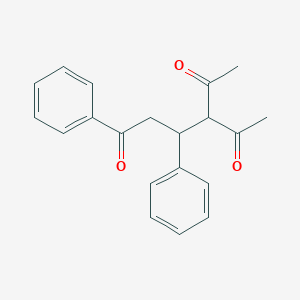

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)




![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
